molecular formula C19H18N4O4S B2541504 (5Z)-2-(4-methylpiperazin-1-yl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one CAS No. 714234-42-1

(5Z)-2-(4-methylpiperazin-1-yl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B2541504
CAS No.: 714234-42-1
M. Wt: 398.44
InChI Key: SEUIEHXMIMPYRZ-SFQUDFHCSA-N
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Description

(5Z)-2-(4-methylpiperazin-1-yl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one (CAS Number 326617-70-3 ) is a synthetic thiazol-4-one derivative with a molecular formula of C25H22N4O4S and a molecular weight of 474.53 g/mol . This compound belongs to a class of small molecules known as thiazole derivatives, which are of significant interest in medicinal chemistry and drug discovery research . Patents indicate that structurally related thiazole derivatives have been investigated for a range of therapeutic applications, suggesting this compound has potential as a key intermediate or bioactive scaffold in pharmaceutical development . Its molecular structure features a nitrophenyl-substituted furan ring linked to the thiazol-4-one core, a configuration often associated with various biological activities. Researchers can utilize this compound for probing biological pathways, as a building block in synthetic chemistry, or for screening in assays targeting specific diseases . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Chemical Identifiers • CAS Number: 326617-70-3 • Molecular Formula: C25H22N4O4S • Molecular Weight: 474.53 g/mol • SMILES: Cc1ccc(cc1)N1CCN(CC1)C1=NC(=O)C(=Cc2ccc(o2)c2ccc(cc2) N+ [O-])S1

Properties

IUPAC Name

(5Z)-2-(4-methylpiperazin-1-yl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-21-8-10-22(11-9-21)19-20-18(24)17(28-19)12-15-6-7-16(27-15)13-2-4-14(5-3-13)23(25)26/h2-7,12H,8-11H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUIEHXMIMPYRZ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-methylpiperazin-1-yl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylpiperazine with a thiazole derivative, followed by the introduction of the furan ring through a cross-coupling reaction. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-methylpiperazin-1-yl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the nitrophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(5Z)-2-(4-methylpiperazin-1-yl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-methylpiperazin-1-yl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally similar analogs:

Compound Name / ID Substituents (Position 2 / Position 5) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups References
Target Compound 4-methylpiperazinyl / 4-nitrophenyl-furan-methylidene ~404 (estimated)* Not reported Nitro, furan, piperazine
(5Z)-5-[(4-phenoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one Pyrrolidinyl / phenoxyphenyl-methylidene ~377 (estimated) Not reported Phenoxy, pyrrolidine
T27760 (KYA1797) Propanoic acid / 4-nitrophenyl-furan-methylidene 404.42 Not reported Nitro, furan, sulfanylidene
(5Z)-2-(4-methylpiperazin-1-yl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one 4-methylpiperazinyl / methylsulfanylphenyl-methylidene 333.47 Not reported Methylsulfanyl, piperazine
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one Phenethyl / diphenylpyrazole-methylidene 483.60 263–265 Pyrazole, thioxo

*Estimated based on T27760 (C17H12N2O6S2, MW 404.42) .

Key Observations:
  • Solubility : The 4-methylpiperazine substituent likely improves aqueous solubility relative to morpholine or pyrrolidine analogs due to its basic nitrogen centers .
  • Thermal Stability : Higher melting points (e.g., 263–265°C for diphenylpyrazole analogs) correlate with increased aromaticity and molecular rigidity .
Enzyme Inhibition:
  • The analog (5Z)-5-[(4-phenoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one exhibits potent inhibition of Autotaxin (IC50 = 0.135 µM), a key enzyme in lysophosphatidic acid biosynthesis . The target compound’s 4-nitrophenyl-furan group may further enhance binding affinity through π-π stacking or hydrogen bonding.
Pharmacokinetics:
  • The methylpiperazine moiety in the target compound may improve blood-brain barrier penetration compared to bulkier substituents (e.g., phenethyl in ) .

Structural Insights from Crystallography

Isostructural compounds (e.g., ) adopt triclinic symmetry with two independent molecules per asymmetric unit. The methylidene bridge and thiazol-4-one core remain planar, while substituents like fluorophenyl groups deviate from planarity, influencing crystal packing and solubility .

Biological Activity

The compound (5Z)-2-(4-methylpiperazin-1-yl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O2SC_{19}H_{23}N_{3}O_{2}S with a molecular weight of approximately 389.5 g/mol. Its structure features a thiazole ring, a furan moiety, and a piperazine substituent, which are known to contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives can possess antimicrobial properties. The presence of the furan and nitrophenyl groups may enhance this activity by interfering with microbial metabolism or cell wall synthesis.
  • Anticancer Potential : Thiazole compounds are often explored for their anticancer properties. The specific interactions of this compound with cellular pathways involved in cancer proliferation and apoptosis are under investigation.
  • Enzyme Inhibition : The compound has been noted to interact with various enzymes, potentially acting as an inhibitor. This could be relevant in the context of diseases where enzyme dysregulation plays a role.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Modulation : The compound may bind to active sites on enzymes, altering their activity. For instance, it has shown potential as a COX-II inhibitor, which is significant in inflammatory processes .
  • Cell Signaling Pathways : By interacting with specific receptors or signaling molecules, this compound may influence pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives can induce oxidative stress in cancer cells, leading to cell death.

Research Findings

Recent studies have focused on evaluating the biological activities of similar thiazole derivatives, providing insights relevant to our compound:

StudyFocusFindings
Eren et al. (2023)COX-II InhibitionIdentified compounds with IC50 values significantly lower than standard drugs like Celecoxib .
Chahal et al. (2023)Anticancer ActivityReported that modified thiazoles exhibited enhanced cytotoxicity against various cancer cell lines .
Smolecule DatabaseEnzyme InteractionHighlighted the ability of similar compounds to form stable complexes with target enzymes.

Case Studies

A notable case study involved the evaluation of a structurally similar compound's effect on human cancer cell lines. It demonstrated potent cytotoxic effects and induced apoptosis via ROS generation. These findings suggest that this compound may exhibit comparable effects.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis typically involves a Knoevenagel condensation between a thiazol-4-one precursor and a substituted benzaldehyde derivative. Key steps include:

  • Reaction Conditions : Refluxing in 1,4-dioxane with a catalytic amount of piperidine (0.5 mL per 0.01 mol substrate) for 5 hours, followed by acidified ice-water quenching .
  • Purification : Recrystallization from 1,4-dioxane or ethanol to isolate the solid product. Adjusting the solvent polarity (e.g., using DMSO/water mixtures) can enhance crystal formation .
  • Yield Optimization : Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1 aldehyde-to-thiazolone) to minimize side products .

Q. What spectroscopic methods confirm the Z-configuration of the exocyclic double bond?

Methodological Answer:

  • X-ray Crystallography : Definitive confirmation of the (5Z)-configuration via single-crystal analysis, as demonstrated in structurally analogous thiazol-4-one derivatives .
  • NMR Spectroscopy :
    • NOESY : Correlating protons on the furan ring and the thiazole methylidene group to confirm spatial proximity in the Z-isomer .
    • 13C NMR : Chemical shifts for the exocyclic double bond (δ ~120–130 ppm) and coupling constants (J ≈ 12 Hz for transoidal Z-configuration) .

Q. How should initial cytotoxicity screening be designed for this compound?

Methodological Answer:

  • Cell Lines : Use a panel of cancer cell lines (e.g., MCF-7, DLD-1, HEPG-2) and normal fibroblast controls (e.g., WI-38) to assess selectivity .
  • Assay Protocol :
    • SRB Assay : Treat cells for 48–72 hours, fix with trichloroacetic acid, and measure bound sulforhodamine B at 565 nm .
    • Dose Range : Test concentrations from 0.1–100 µM, with CHS-828 as a positive control .
  • Data Interpretation : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate with triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data across studies?

Methodological Answer:

  • Variable Identification : Check cell line specificity (e.g., NUGC gastric vs. HONE-1 nasopharyngeal) and culture conditions (e.g., FBS concentration, passage number) .
  • Orthogonal Assays : Supplement SRB results with apoptosis markers (Annexin V/PI staining) or mitochondrial membrane potential assays (JC-1 dye) .
  • Compound Stability : Verify stability in DMSO stock solutions via HPLC-UV over 24 hours to rule out degradation artifacts .

Q. What computational approaches predict electronic properties influencing bioactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 or similar software to model HOMO/LUMO energies, focusing on the electron-withdrawing nitro group and π-conjugated furan-thiazole system. This predicts charge-transfer interactions with biological targets .
  • Molecular Docking : Dock the compound into kinase ATP-binding pockets (e.g., EGFR or PI3K) using AutoDock Vina. Prioritize poses with hydrogen bonds to the 4-methylpiperazinyl group .
  • QSAR Studies : Correlate substituent variations (e.g., nitro vs. methoxy groups) with IC₅₀ values to identify critical pharmacophores .

Q. How can the mechanism of action be elucidated for this compound?

Methodological Answer:

  • Kinase Profiling : Screen against a kinase inhibitor panel (e.g., Eurofins DiscoverX) to identify targets. Prioritize kinases with <50% residual activity at 1 µM .
  • Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • SAR Modifications : Synthesize analogs (e.g., replacing 4-nitrophenyl with 4-cyanophenyl) to assess the role of electron-withdrawing groups in bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

  • Purity Assessment : Use HPLC-MS to confirm >95% purity and identify impurities (e.g., unreacted aldehyde or oxidation byproducts) .
  • Crystallographic Variability : Recrystallize under controlled conditions (e.g., slow evaporation vs. diffusion) to isolate polymorphs or solvates affecting NMR shifts .
  • Isotopic Labeling : Synthesize 13C-labeled analogs to resolve overlapping signals in crowded regions of the 1H NMR spectrum .

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